2,2,2-Trifluoro-1-(3-(isopentyloxy)-4-methoxyphenyl)ethanone
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Overview
Description
4’-Methoxy-3’-iso-pentoxy-2,2,2-trifluoroacetophenone is a chemical compound known for its unique structural properties and reactivity. It is a clear, pale liquid with a molecular weight of 290.28 g/mol. This compound is often utilized in advanced research and synthesis due to its exceptional versatility and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-3’-iso-pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 4’-methoxyacetophenone with iso-pentyl bromide in the presence of a base, followed by trifluoromethylation. The reaction conditions often include:
Base: Potassium carbonate or sodium hydride
Solvent: Dimethylformamide or tetrahydrofuran
Temperature: 50-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-3’-iso-pentoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, ethers
Scientific Research Applications
4’-Methoxy-3’-iso-pentoxy-2,2,2-trifluoroacetophenone is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Methoxy-3’-iso-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, modulate receptor activity, and influence cellular signaling pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to effectively interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4’-Methoxy-2,2,2-trifluoroacetophenone
- 4’-Methoxy-3’-pentoxy-2,2,2-trifluoroacetophenone
- 4’-Methoxy-3’-iso-butoxy-2,2,2-trifluoroacetophenone
Uniqueness
4’-Methoxy-3’-iso-pentoxy-2,2,2-trifluoroacetophenone stands out due to its unique combination of methoxy, iso-pentoxy, and trifluoromethyl groups. This combination imparts distinct reactivity and selectivity, making it a valuable compound for advanced research and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-methoxy-3-(3-methylbutoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O3/c1-9(2)6-7-20-12-8-10(4-5-11(12)19-3)13(18)14(15,16)17/h4-5,8-9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMVUBSEYFFYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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